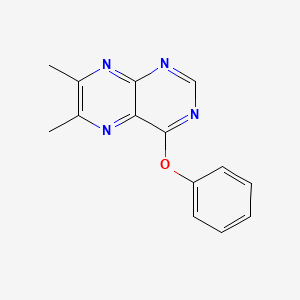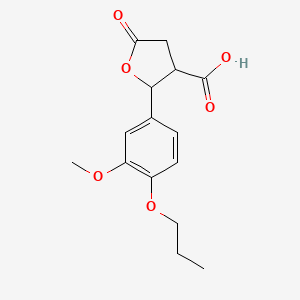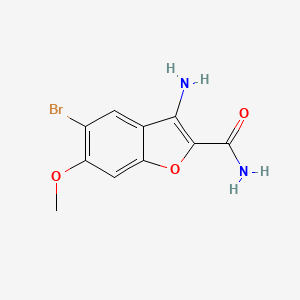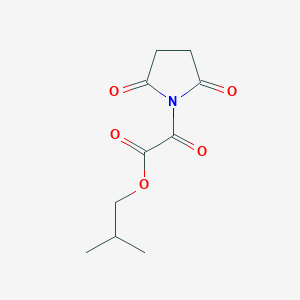
Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used in monoclonal antibody production.
Uniqueness
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is unique due to its specific ester and pyrrolidinone structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable conjugates .
Eigenschaften
CAS-Nummer |
1374651-46-3 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
LSFOPTHMGPUVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(=O)N1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


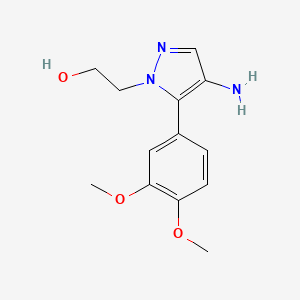
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
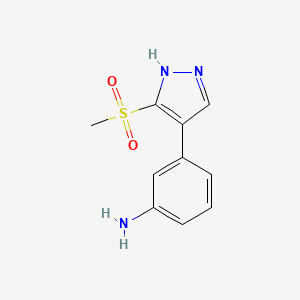
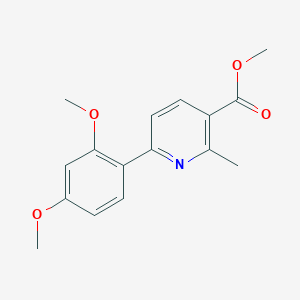
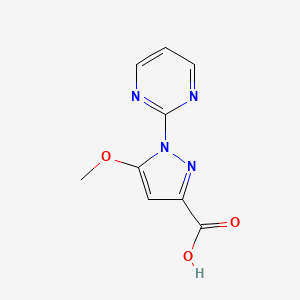

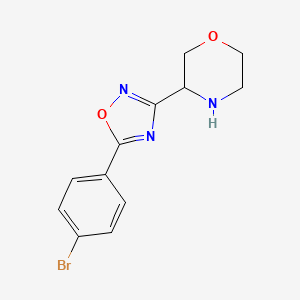

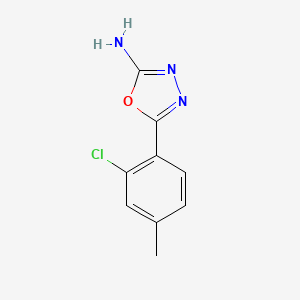
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
